An In-Depth Technical Guide to 2-Fluoro-3-methoxypyridine: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 2-Fluoro-3-methoxypyridine: A Key Intermediate in Medicinal Chemistry
A Note on the Target Compound: This guide focuses on the synthesis, characterization, and applications of 2-Fluoro-3-methoxypyridine . While the initial topic of interest was 2-Fluoro-3-(methoxymethoxy)pyridine, publicly available scientific data for this specific methoxymethyl (MOM) protected analogue is limited. Given that the methoxy and methoxymethoxy groups serve similar functions as protecting groups or directing groups in organic synthesis, this guide provides a comprehensive overview of the closely related and well-documented 2-Fluoro-3-methoxypyridine, a compound of significant interest to researchers in drug discovery.
Introduction: The Strategic Importance of Fluorinated Pyridines
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence the physicochemical and pharmacological properties of a drug candidate. These effects include increased metabolic stability, enhanced binding affinity, and improved membrane permeability. The pyridine scaffold, a common motif in a vast array of pharmaceuticals, when combined with fluorine substitution, provides a powerful platform for the design of novel therapeutics.
2-Fluoro-3-methoxypyridine is a versatile building block that leverages these advantages. The 2-fluoro substituent not only modulates the electronic properties of the pyridine ring but also serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The 3-methoxy group, in turn, influences the regioselectivity of further reactions and can play a role in the overall pharmacokinetic profile of the final molecule. This guide provides a detailed exploration of the synthesis, properties, and applications of this important synthetic intermediate.
Physicochemical and Spectroscopic Properties
A clear understanding of the fundamental properties of 2-Fluoro-3-methoxypyridine is essential for its effective use in the laboratory. The key physicochemical and spectroscopic data are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 163234-74-0 | [1] |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | Colorless liquid / White powder | [2][3] |
| Purity | Typically >98% | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 2-Fluoro-3-methoxypyridine. The available data are presented below.
| Technique | Data | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.74-7.75 (m, 1H, C-6H), 7.26-7.31 (m, 1H, C-4H), 7.11-7.15 (m, 1H, C-5H), 3.91 (s, 3H, CH₃) | [2] |
| ¹⁹F NMR | (CDCl₃): -90.15 (s) | [2] |
| Mass Spectrometry | ESI-MS: 128 [M+H]⁺ | [2][4] |
| ¹³C NMR | Data not readily available in the public domain. |
Synthesis of 2-Fluoro-3-methoxypyridine
The most direct and common synthesis of 2-Fluoro-3-methoxypyridine involves the Williamson ether synthesis, starting from the commercially available 2-Fluoropyridin-3-ol. This method is efficient and proceeds in high yield.
Synthetic Protocol
Reaction: Methylation of 2-Fluoropyridin-3-ol
Reactants:
-
2-Fluoropyridin-3-ol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
Procedure:
-
To a solution of 2-Fluoropyridin-3-ol (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents) and methyl iodide (2.0 equivalents).
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:5 v/v), to afford 2-Fluoro-3-methoxypyridine as a colorless liquid.[2]
The reported yield for this transformation is typically high, around 95%.[2]
Caption: Synthesis of 2-Fluoro-3-methoxypyridine via Williamson Ether Synthesis.
Reactivity and Applications in Drug Discovery
The reactivity of 2-Fluoro-3-methoxypyridine is dominated by the 2-fluoro substituent, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This makes it a valuable precursor for a wide range of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group in SNAr reactions, often showing higher reactivity than its chloro or bromo counterparts.[5] This allows for the displacement of the fluoride with a variety of nucleophiles under relatively mild conditions. Common nucleophiles include:
-
Alcohols and Phenols: To form 2-alkoxy and 2-aryloxypyridines.
-
Amines: To synthesize 2-aminopyridines, a common scaffold in many drug molecules.
-
Thiols: To produce 2-thiopyridines.
A notable example of this reactivity is seen in the synthesis of orexin receptor agonists, where 2-Fluoro-3-methoxypyridine is reacted with a complex amine nucleophile in the presence of a base like cesium carbonate in DMF at elevated temperatures.[6]
Lithiation and Further Functionalization
The pyridine ring can be further functionalized through directed ortho-metalation. For instance, treatment of 2-Fluoro-3-methoxypyridine with a strong base like n-butyllithium can lead to deprotonation at the 4-position. The resulting lithiated species can then be trapped with various electrophiles, such as boronic esters, to introduce new functional groups.[2] This strategy is useful for creating precursors for cross-coupling reactions.
Applications in Medicinal Chemistry
2-Fluoro-3-methoxypyridine has been utilized as a key building block in the synthesis of several classes of biologically active compounds. The patent literature provides numerous examples of its incorporation into drug discovery programs.
-
Orexin Receptor Agonists: As mentioned, it is a key intermediate in the synthesis of novel orexin receptor agonists, which are being investigated for the treatment of narcolepsy and other sleep disorders.[6]
-
GABA-A Receptor Modulators: It has been used in the synthesis of compounds targeting GABA-A receptors, which are implicated in a variety of neurological and psychiatric disorders, including anxiety and epilepsy.
-
WDR5 Inhibitors: The compound has been employed in the development of inhibitors of the WDR5 protein, a target of interest in cancer therapy.[7]
Caption: Role of 2-Fluoro-3-methoxypyridine in a Drug Discovery Workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-3-methoxypyridine.
Hazard Identification
Based on GHS classifications from aggregated sources, 2-Fluoro-3-methoxypyridine is considered to have the following hazards[8]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation (Skin corrosion/irritation).
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation).
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation).
Recommended Precautions
When working with 2-Fluoro-3-methoxypyridine, the following personal protective equipment (PPE) and handling procedures are recommended:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2-Fluoro-3-methoxypyridine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its favorable reactivity, driven by the 2-fluoro substituent, allows for the efficient construction of a diverse range of substituted pyridine derivatives. As the demand for novel therapeutics continues to grow, the strategic use of fluorinated intermediates like 2-Fluoro-3-methoxypyridine will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
-
PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Ma, Y., & Liu, Z. (n.d.).
- Campeau, L.-C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Google Patents. (n.d.). Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof.
- Google Patents. (n.d.). Substituted heterocyclic compounds.
-
PubMed. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- Google P
-
National Institutes of Health. (n.d.). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]
-
LookChem. (n.d.). 2-Fluoro-3-Methoxypyridine manufacturer CAS NO.163234-74-0. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-methoxypyridine-3-carboxaldehyde.
-
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]
- Google Patents. (n.d.). Flap regulator.
- Google Patents. (n.d.). Orexin receptor agonists and uses thereof.
-
National Institutes of Health. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Retrieved from [Link]
- Google Patents. (n.d.). Heterocyclic wdr5 inhibitors as anti-cancer compounds.
Sources
- 1. 2-Fluoro-3-methoxypyridine | CAS 163234-74-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS:163234-74-0, 2-氟-3-甲氧基吡啶-毕得医药 [bidepharm.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022233872A1 - Orexin receptor agonists and uses thereof - Google Patents [patents.google.com]
- 7. WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds - Google Patents [patents.google.com]
- 8. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
